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Telacebec-CIII2CIV2 Interaction Analysis

Analysis

Technical Approach Key Findings/Parameters
Aspect
Inhibitor Cryo-EM structure determination of Telacebec binds to the Qp site in CllI;
Blndlng Site M. smegmatis Cll2CIV2 with/without imidazopyridine moiety and A-benzene ring
telacebec [1] form key contacts [1]
Functional Menaquinol:oxygen oxidoreductase  Inhibition at concentrations comparable to
Inhibition activity assay [1] those inhibiting electron transfer in membranes
and M. tuberculosis growth [1]
Technical Single-particle cryo-EM and Capable of reaching sub-nanometer resolution
Resolution subtomogram averaging [2] [3] (<1 nm); sufficient for drug binding site analysis
[3]
Resistance Genetic analysis of resistant T313l and T313A mutations in the gcrB gene
Mutations mutants [1] confer resistance [1]
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Application Note: Structural Elucidation of Telacebec
Binding to the Mycobacterial Respiratory
Supercomplex

Introduction and Biological Significance

Tuberculosis (TB) remains a leading cause of death by infectious disease globally, with increasing incidence
of drug-resistant infections creating an urgent need for novel therapeutic strategies [1]. The mycobacterial
electron transport chain has been validated as a productive target space for antibiotics, most notably by
bedaquiline, which targets ATP synthase. Telacebec (Q203) represents one of the few new anti-TB compound
classes with demonstrated clinical efficacy in over 50 years [1]. This imidazopyridine compound exhibits
potent activity against Mycobacterium tuberculosis and shows promise for treating nontuberculosis

mycobacterial infections like Buruli ulcer [1].

Telacebec targets the essential CIII2CIV2 respiratory supercomplex, which is a key component of the
mycobacterial branched electron transport chain [1]. Unlike canonical respiratory systems, mycobacteria
utilize menaquinone (MQ) as an intermediate electron carrier rather than ubiquinone. The CIII2CIV:2
supercomplex transfers electrons from menaquinol to molecular oxygen while simultaneously translocating
protons across the membrane to generate the proton motive force for ATP synthesis [1]. For certain
pathogens like M. leprae and M. ulcerans, which lack the alternative cytochrome bd branch, the CIII2CIV2

supercomplex is absolutely essential [1].

Technical Approach and Structural Analysis

2.1 Cryo-Electron Microscopy Workflow

The determination of telacebec's binding mechanism relied on advanced cryo-electron microscopy (cryo-
EM) techniques. The general workflow for cryo-EM analysis, as detailed across multiple sources, involves

several critical stages that ensure high-resolution structure determination [4] [2] [3].

The diagram below illustrates the key stages from sample preparation to final structure determination:
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Sample Preparation

Atomic Model
Building & Analysis

Click to download full resolution via product page

For the telacebec-CIII2CIV2 structural studies, the supercomplex was isolated from Mycobacterium
smegmatis and vitrified using plunge freezing methods [1] [4]. The samples were then imaged using cryo-

electron microscopy, collecting data from both telacebec-bound and unbound states [1]. The resulting
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structures revealed unexpected conformational flexibility, including movement of the SOD subunit toward

cyt. cc, supporting the possibility of direct electron transfer from superoxide to CIV [1].

2.2 Key Structural Findings and Inhibition Mechanism

The cryo-EM structures of CIII2CIV2 with and without telacebec provided unprecedented insights into the
compound's mechanism of action. Telacebec binds specifically to the CIII component of the supercomplex,

localized to the menaquinol oxidation (Qp) site near the periplasmic side of the membrane [1]. The structural

analysis demonstrated that the imidazopyridine moiety and A-benzene ring of telacebec form the majority of

protein-inhibitor contacts, effectively blocking menaquinol binding and oxidation [1].

The binding mode explains how telacebec prevents electron transfer through the complex, ultimately
inhibiting respiration and ATP synthesis. This structural information correlates perfectly with functional
assays showing that telacebec inhibits the menaquinol:oxygen oxidoreductase activity of purified CII12CIV2
at concentrations similar to those needed to inhibit mycobacterial growth [1]. The structural data also
rationalizes the previously identified resistance mutations (T313I and T313A in qcrB), which would be

expected to interfere with telacebec binding through steric hindrance or altered contact surfaces [1].

Experimental Protocols

3.1 Protein Purification and Vitrification

CIII2CIV2 Supercomplex Isolation Protocol (adapted from published methodologies [1] [4]):

¢ Cell Culture and Membrane Preparation: Grow M. smegmatis culture to mid-log phase. Harvest
cells by centrifugation and disrupt using high-pressure homogenization. Isolate membranes by
ultracentrifugation at 100,000 x g for 1 hour.

e Complex Solubilization and Purification: Solubilize membrane proteins using 1-2% (w/v) n-
dodecyl-B-D-maltopyranoside (DDM) for 2 hours at 4°C with gentle agitation. Remove insoluble
material by ultracentrifugation at 100,000 x g for 30 minutes. Purify the CllI=CIV2 supercomplex using
affinity chromatography (His-tag purification if applicable), followed by size exclusion chromatography.

e Sample Vitrification for Cryo-EM (adapted from [4]): Glow-discharge holey carbon grids (200 mesh
Quantifoil or C-flat) to increase hydrophilicity. Apply 3-5 pL of purified CllI2CIV2 supercomplex (0.5-2
mg/mL) to the grid and incubate for 10-60 seconds. For telacebec-bound samples, pre-incubate
protein with 50-100 uM telacebec before grid application. Blot excess sample using filter paper for 2-4
seconds. Rapidly plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. Store grids in
liquid nitrogen until data collection.
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3.2 Cryo-EM Data Collection and Processing

Tilt-Series Acquisition and Processing Protocol (adapted from [1] [2] [5]):

e Microscope Setup: Use a 300 keV transmission electron microscope equipped with a field emission

gun and direct electron detector. Employ an energy filter with a 20 eV slit to remove inelastically
scattered electrons, particularly important for thicker regions at high tilt angles [5].

Data Collection Parameters: Collect tilt-series from -60° to +60° with 2-3° increments using a dose-
symmetric tilt scheme [2] [5]. Use a total dose of 80-120 e~/A2 distributed across the tilt-series. Set
defocus range between -1.5 and -3.0 pm. Use a pixel size of 1.0-1.5 A at the specimen level for
sufficient Nyquist sampling.

Image Processing and Reconstruction: Perform motion correction using MotionCor2 or similar
software [2]. Estimate contrast transfer function (CTF) parameters for each tilt image using
CTFFIND4 or Gctf [2]. Align tilt-series using fiducial markers (10 nm colloidal gold) or patch-tracking
algorithms in IMOD or AreTomo [2] [3]. Reconstruct tomograms using weighted back-projection
(WBP) or simultaneous iterative reconstruction technique (SIRT). For single-particle analysis, perform
2D classification, 3D initial model generation, and high-resolution refinement using RELION or similar

software [2] [3].

Key Technical Considerations for Cryo-ET Data

Processing

Processing Step

Software Options

Critical Parameters

Motion Correction

Tilt-Series Alignment

CTF Estimation

Tomogram

Reconstruction

Subtomogram
Averaging

MotionCor2, Warp, UnBlur
[2]

IMOD, AreTomo, Protomo
[2] [3]

CTFFIND4, Gctf [2]

IMOD, TOM Toolbox,

EMAN2 [2] [3]

RELION, PEET, Dynamo
[2] [3]

Global and local motion correction; dose
weighting

Fiducial or feature-based alignment; geometric
correction

Per-tilt defocus estimation; astigmatism
correction

Weighted back-projection (WBP) or iterative
methods (SIRT)

Multi-reference alignment; missing wedge
compensation; classification
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Challenges and Advanced Solutions

Cryo-ET data processing presents several significant challenges that can limit resolution if not properly
addressed. The inherently low signal-to-noise ratio (SNR) results from the need to fractionate the electron
dose across multiple tilt images [2] [3]. Additionally, the limited tilt range (+60°) creates a "missing wedge"
of information, leading to anisotropic resolution and reconstruction artifacts [2] [3] [5]. Beam-induced

motion and mechanical stage instability can further degrade image quality [2].

Recent advances have substantially improved the capability to overcome these challenges. Deep learning
algorithms now enable more accurate particle picking and classification in crowded cellular environments
[3]. Al-based denoising tools like cryoCARE can enhance tomogram quality without destroying biological
features [3]. For the specific analysis of telacebec binding, these technical advances were crucial for
resolving the detailed interactions between the drug and its target, particularly in visualizing the two distinct

menaquinol binding modes that telacebec blocks [1].

Future Perspectives

The successful application of cryo-EM to elucidate telacebec's mechanism represents a paradigm for
structure-based drug discovery against challenging membrane protein targets. The structural insights provide
a roadmap for developing next-generation inhibitors against the mycobacterial respiratory chain, potentially
leading to compounds with improved potency and ability to overcome resistance. Furthermore, the
methodologies established here are broadly applicable to other respiratory pathogens and complex

membrane-embedded drug targets.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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